(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)acetic acid
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Overview
Description
(1,3-Dioxo-2-azaspiro[44]non-2-yl)acetic acid is a chemical compound with the molecular formula C10H13NO4 It is characterized by a spirocyclic structure, which includes a nitrogen atom and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxo-2-azaspiro[4.4]non-2-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with a diketone, followed by acylation to introduce the acetic acid moiety. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.
Substitution: The nitrogen atom in the spirocyclic structure can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1,3-Dioxo-2-azaspiro[44]non-2-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its spirocyclic structure may allow it to interact with enzymes or receptors in unique ways, making it a candidate for drug development or biochemical studies.
Medicine
In medicine, (1,3-Dioxo-2-azaspiro[4.4]non-2-yl)acetic acid and its derivatives are investigated for their potential therapeutic effects. Research is ongoing to determine if these compounds can be used to treat certain diseases or conditions by targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in areas such as polymer science, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of (1,3-Dioxo-2-azaspiro[4.4]non-2-yl)acetic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid: This compound has a similar spirocyclic structure but with a different ring size, which may affect its chemical and biological properties.
3-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid: Another related compound with a similar core structure but different functional groups, leading to variations in reactivity and applications.
Uniqueness
(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)acetic acid is unique due to its specific spirocyclic structure and the presence of both ketone and acetic acid functional groups. This combination of features makes it a versatile compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-7-5-10(3-1-2-4-10)9(15)11(7)6-8(13)14/h1-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDSOIKWCLNDQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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